molecular formula C5H8F2O B6279563 2,2-difluorocyclopentan-1-ol CAS No. 1545583-60-5

2,2-difluorocyclopentan-1-ol

Cat. No. B6279563
CAS RN: 1545583-60-5
M. Wt: 122.1
InChI Key:
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Description

2,2-Difluorocyclopentan-1-ol, also known as 2,2-DFCP, is a highly versatile organic compound. It is a colorless liquid with a boiling point of 110°C, a molecular weight of 120.14 g/mol, and a molecular formula of C5H8F2O. The compound is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic products. Its unique properties make it an ideal starting material for a variety of reactions.

Scientific Research Applications

Microbial Degradation of PFAS

Polyfluoroalkyl chemicals, which are potentially related to compounds like 2,2-difluorocyclopentan-1-ol, have been extensively studied for their environmental persistence and the challenges they pose for degradation. Microbial degradation represents a critical area of research, focusing on understanding how these chemicals break down in the environment. This research is pivotal for developing strategies to mitigate the long-term environmental impact of PFAS, including those similar to 2,2-difluorocyclopentan-1-ol. The review by Liu and Avendaño (2013) delves into microbial degradation pathways, highlighting the need for comprehensive studies on biodegradation processes (Liu & Avendaño, 2013).

Environmental Fate and Transport

Understanding the environmental fate and transport of PFAS, including compounds like 2,2-difluorocyclopentan-1-ol, is vital for assessing their environmental and health impacts. Research in this area focuses on how these compounds move through and persist in the environment, including their accumulation in water bodies and their potential for bioaccumulation in living organisms. Prevedouros et al. (2006) provide insights into the sources, fate, and transport of perfluorocarboxylates, offering a foundation for evaluating the environmental behavior of similar compounds (Prevedouros et al., 2006).

Innovative Treatment Technologies

The persistent nature of PFAS has spurred research into innovative treatment technologies capable of effectively removing these compounds from the environment. This research is crucial for addressing the contamination of water sources and mitigating health risks associated with exposure to PFAS. Kucharzyk et al. (2017) critically review novel treatment technologies for PFAS compounds, shedding light on the challenges and future directions for remediating environments impacted by substances similar to 2,2-difluorocyclopentan-1-ol (Kucharzyk et al., 2017).

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2,2-difluorocyclopentan-1-ol can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "Cyclopentadiene", "Bromine", "Sodium fluoride", "Sodium hydroxide", "Sodium borohydride", "Hydrochloric acid", "Sodium bicarbonate", "Methanol", "Acetic acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Bromination of cyclopentadiene with bromine in the presence of sodium fluoride to yield 1,2-dibromocyclopentene.", "Step 2: Treatment of 1,2-dibromocyclopentene with sodium borohydride in methanol to reduce the double bond and form 1,2-dibromocyclopentane.", "Step 3: Dehydrobromination of 1,2-dibromocyclopentane with sodium hydroxide in methanol to yield 2-bromocyclopent-1-ene.", "Step 4: Addition of hydrogen fluoride to 2-bromocyclopent-1-ene to form 2-bromo-2-fluorocyclopentane.", "Step 5: Reduction of 2-bromo-2-fluorocyclopentane with sodium borohydride in methanol to yield 2-fluorocyclopentane.", "Step 6: Conversion of 2-fluorocyclopentane to 2,2-difluorocyclopentan-1-ol through a Grignard reaction with magnesium and subsequent reaction with formaldehyde in the presence of acetic acid and hydrochloric acid.", "Step 7: Neutralization of the reaction mixture with sodium bicarbonate and extraction of the product with ether.", "Step 8: Purification of the product through distillation and recrystallization from water to yield 2,2-difluorocyclopentan-1-ol." ] }

CAS RN

1545583-60-5

Product Name

2,2-difluorocyclopentan-1-ol

Molecular Formula

C5H8F2O

Molecular Weight

122.1

Purity

95

Origin of Product

United States

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